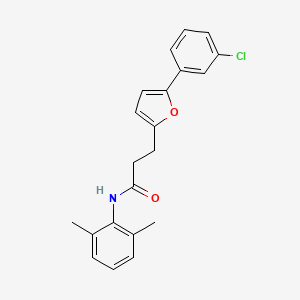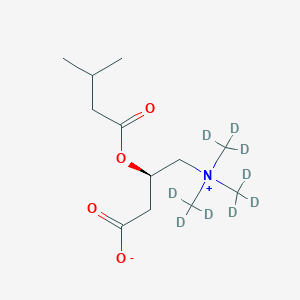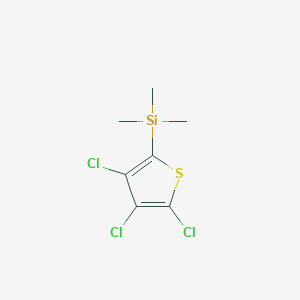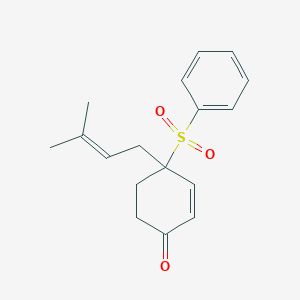
4-(Benzenesulfonyl)-4-(3-methylbut-2-en-1-yl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methyl-2-butenyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one: is an organic compound that belongs to the class of cyclohexenones This compound is characterized by the presence of a phenylsulfonyl group and a 3-methyl-2-butenyl group attached to a cyclohexenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methyl-2-butenyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one typically involves the following steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the cyclohexenone in the presence of a base.
Attachment of the 3-methyl-2-butenyl Group: The 3-methyl-2-butenyl group can be attached through an alkylation reaction, where an appropriate alkyl halide reacts with the cyclohexenone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenone ring or the 3-methyl-2-butenyl group.
Reduction: Reduction reactions can target the carbonyl group in the cyclohexenone ring, converting it to an alcohol.
Substitution: The phenylsulfonyl group can be involved in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the cyclohexenone ring or the 3-methyl-2-butenyl group.
Reduction: The major product would be the corresponding alcohol.
Substitution: Products would vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 4-(3-methyl-2-butenyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features could be exploited to interact with biological targets, leading to the development of novel therapeutic agents.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as a precursor in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-(3-methyl-2-butenyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group and the cyclohexenone ring could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(phenylsulfonyl)-2-cyclohexen-1-one: Lacks the 3-methyl-2-butenyl group.
4-(3-methyl-2-butenyl)-2-cyclohexen-1-one: Lacks the phenylsulfonyl group.
4-(3-methyl-2-butenyl)-4-(methylsulfonyl)-2-cyclohexen-1-one: Contains a methylsulfonyl group instead of a phenylsulfonyl group.
Uniqueness
The presence of both the phenylsulfonyl group and the 3-methyl-2-butenyl group in 4-(3-methyl-2-butenyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one makes it unique. These functional groups can influence the compound’s reactivity and interactions, providing distinct advantages in various applications.
Propiedades
Número CAS |
81842-32-2 |
|---|---|
Fórmula molecular |
C17H20O3S |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
4-(benzenesulfonyl)-4-(3-methylbut-2-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H20O3S/c1-14(2)8-11-17(12-9-15(18)10-13-17)21(19,20)16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3 |
Clave InChI |
YYYOUZZFMKUUNL-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1(CCC(=O)C=C1)S(=O)(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


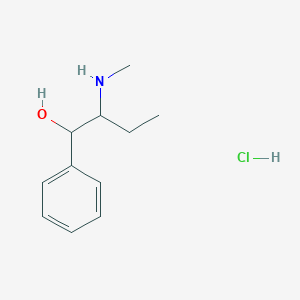

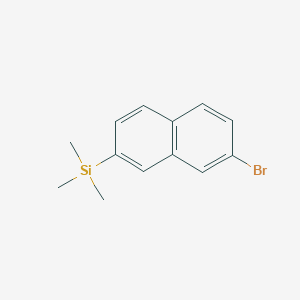




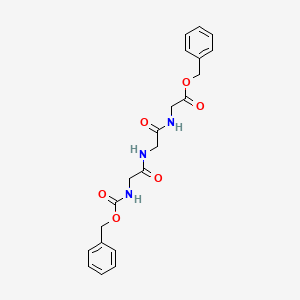
![N-[(3-nitrophenyl)methylideneamino]aniline](/img/structure/B11941232.png)

![3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide](/img/structure/B11941240.png)
